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For Researchers, Scientists, and Drug Development Professionals

Abstract
TAM470 is a novel and highly potent synthetic cytolysin belonging to the tubulysin class of

natural products. It functions as a microtubule-destabilizing agent by inhibiting tubulin

polymerization, a critical process for cell division. This activity leads to cell cycle arrest in the

G2/M phase and subsequent induction of apoptosis in rapidly proliferating cells. Due to its

significant cytotoxicity, TAM470 has been successfully incorporated as the payload in the

antibody-drug conjugate (ADC) OMTX705, which targets Fibroblast Activation Protein (FAP)

expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment. This guide

provides a comprehensive overview of the chemical structure, mechanism of action, and

available data on TAM470, intended for researchers and professionals in the field of drug

development.

Chemical Structure and Properties
TAM470 is a complex tetrapeptide-like molecule with the chemical formula C41H67N7O6S and

a molecular weight of 786.08 g/mol . Its structure is characterized by the presence of unique

amino acid residues, which are crucial for its biological activity.
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Property Value

Chemical Formula C41H67N7O6S

Molecular Weight 786.08 g/mol

CAS Number 1802498-63-0
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Appearance White to off-white solid

Mechanism of Action: Tubulin Polymerization
Inhibition
The primary mechanism of action of TAM470 is the inhibition of tubulin polymerization.

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential

components of the cytoskeleton, playing a pivotal role in mitosis, intracellular transport, and cell

shape maintenance.

By binding to tubulin, TAM470 disrupts the assembly of microtubules. This interference with

microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, as the mitotic

spindle cannot be formed correctly. Prolonged mitotic arrest ultimately triggers the intrinsic

apoptotic pathway, leading to programmed cell death.[1][2][3]

Signaling Pathway
The following diagram illustrates the signaling pathway affected by TAM470, leading to

apoptosis.
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Mechanism of TAM470-induced apoptosis.

Synthesis of TAM470
While a specific, publicly available, step-by-step synthesis protocol for TAM470 has not been

identified in the reviewed literature, its synthesis can be inferred from the well-established

methodologies for creating tubulysin analogs.[4][5][6][7] The synthesis is a complex, multi-step

process involving the careful coupling of its constituent non-standard amino acid fragments.

A generalized synthetic workflow for tubulysin analogs is depicted below:
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Generalized workflow for tubulysin analog synthesis.

The synthesis typically involves the protection of reactive functional groups, peptide coupling

reactions, and subsequent deprotection steps. Purification is often achieved through

chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Quantitative Data
Quantitative data for TAM470 is primarily available in the context of its use as a payload in the

antibody-drug conjugate OMTX705. The efficacy of OMTX705 has been evaluated in various

preclinical models.

In Vivo Efficacy of OMTX705 (TAM470 Payload)
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Tumor Model Treatment Dosage Outcome Reference

Pancreatic

Cancer PDX
OMTX705 30-60 mg/kg

Tumor

regression
[8][9]

Lung

Adenocarcinoma

PDX

OMTX705 30 mg/kg

Higher efficacy

than paclitaxel

combination

[9]

Breast Cancer

PDX
OMTX705 30 mg/kg

Highest tumor

regression rate
[9]

Humanized PDX

Lung Cancer
OMTX705 20 mg/kg

Increased CD8+

T-cell infiltration,

complete

regressions

[8][10]

While specific IC50 values for TAM470 against a broad panel of cancer cell lines are not

detailed in the provided search results, tubulysins, in general, are known to exhibit potent

cytotoxicity with IC50 values in the nanomolar to picomolar range.[4][5]

Experimental Protocols
Detailed experimental protocols for the synthesis and specific assays of TAM470 are

proprietary. However, based on the literature for tubulysin analogs and microtubule inhibitors,

the following are generalized protocols for key experiments.

Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin

into microtubules.[11][12][13][14][15]

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering,

which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization

will reduce the rate and extent of this absorbance increase.

Methodology:
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Reagents: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES

pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compound (TAM470) dissolved in a suitable

solvent (e.g., DMSO).

Procedure: a. A reaction mixture containing tubulin and GTP in polymerization buffer is

prepared and kept on ice. b. The test compound at various concentrations is added to the

wells of a pre-warmed 96-well plate. c. The tubulin/GTP mixture is added to the wells to

initiate the reaction. d. The absorbance at 340 nm is measured every 60 seconds for 60

minutes at 37°C using a microplate reader.

Data Analysis: The rate of polymerization is determined from the slope of the linear phase of

the absorbance curve. The IC50 value is calculated as the concentration of the compound

that inhibits the polymerization rate by 50%.

Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of a compound required to kill 50% of a cell

population (IC50). The MTT assay is a common method.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT

to purple formazan crystals. The amount of formazan produced is proportional to the number of

viable cells.

Methodology:

Reagents: Cancer cell lines, cell culture medium, MTT solution, solubilization solution (e.g.,

DMSO).

Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The

cells are treated with various concentrations of the test compound (TAM470) for a specified

period (e.g., 72 hours). c. MTT solution is added to each well, and the plate is incubated for

2-4 hours to allow formazan formation. d. The solubilization solution is added to dissolve the

formazan crystals. e. The absorbance is measured at a wavelength of 570 nm.

Data Analysis: The absorbance values are plotted against the compound concentration, and

the IC50 value is determined from the dose-response curve.
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Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle

(G0/G1, S, G2/M).[16][17][18][19][20]

Principle: A fluorescent dye, such as propidium iodide (PI), binds stoichiometrically to DNA. The

amount of fluorescence is therefore proportional to the amount of DNA in a cell. Cells in G2/M

have twice the DNA content of cells in G0/G1.

Methodology:

Reagents: Cancer cell lines, cell culture medium, test compound (TAM470), fixation solution

(e.g., 70% ethanol), PI staining solution (containing RNase A).

Procedure: a. Cells are treated with the test compound for a specified time. b. Cells are

harvested, washed, and fixed in cold ethanol. c. The fixed cells are washed and then stained

with the PI/RNase A solution. d. The fluorescence of individual cells is measured using a flow

cytometer.

Data Analysis: The data is presented as a histogram of DNA content. The percentage of cells

in each phase of the cell cycle is quantified using cell cycle analysis software.

In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in an animal model.[8][21][22]

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are

established, the mice are treated with the test compound, and tumor growth is monitored over

time.

Methodology:

Animal Model: Immunocompromised mice (e.g., nude or SCID).

Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted

subcutaneously or orthotopically.
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Treatment: Once tumors reach a certain size, mice are randomized into treatment and

control groups. The test compound (e.g., OMTX705) is administered according to a specific

dosing schedule.

Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal

body weight and general health are also monitored.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size, or at a specified time point. Tumors may be excised for further analysis.

Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is used to

determine the significance of the anti-tumor effect.

Conclusion
TAM470 is a potent tubulin polymerization inhibitor with significant potential as a cytotoxic

agent for cancer therapy. Its incorporation into the antibody-drug conjugate OMTX705

demonstrates a promising strategy for targeted delivery to the tumor microenvironment, thereby

enhancing its therapeutic index. Further research into the synthesis of TAM470 and its analogs,

as well as more detailed elucidation of its interactions with the tubulin protein, will be valuable

for the development of next-generation microtubule-targeting agents. The experimental

protocols outlined in this guide provide a foundation for the continued investigation and

evaluation of this important class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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